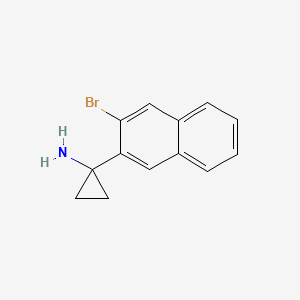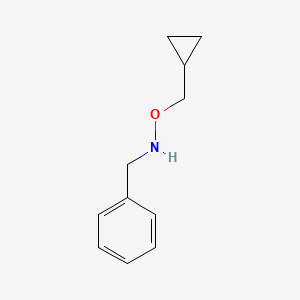
N-benzyl-O-(cyclopropylmethyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-O-(cyclopropylmethyl)hydroxylamine: is an organic compound that features a hydroxylamine functional group bonded to a benzyl group and a cyclopropylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-O-(cyclopropylmethyl)hydroxylamine typically involves the reaction of benzylhydroxylamine with cyclopropylmethyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
-
Step 1: Preparation of Benzylhydroxylamine
- Benzylhydroxylamine can be synthesized by the reduction of benzyl nitrite with a reducing agent such as sodium borohydride.
- Reaction conditions: The reaction is typically carried out in an aqueous or alcoholic medium at room temperature.
-
Step 2: Alkylation with Cyclopropylmethyl Halide
- Benzylhydroxylamine is then reacted with cyclopropylmethyl halide (e.g., cyclopropylmethyl chloride) in the presence of a base.
- Reaction conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-O-(cyclopropylmethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and cyclopropylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base in an organic solvent.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
N-benzyl-O-(cyclopropylmethyl)hydroxylamine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Chemistry: Used in the production of fine chemicals and specialty compounds.
Mécanisme D'action
The mechanism of action of N-benzyl-O-(cyclopropylmethyl)hydroxylamine involves its interaction with various molecular targets and pathways. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds and modulation of biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzylhydroxylamine
- O-benzylhydroxylamine
- N-cyclopropylmethylhydroxylamine
Uniqueness
N-benzyl-O-(cyclopropylmethyl)hydroxylamine is unique due to the presence of both benzyl and cyclopropylmethyl groups, which confer distinct steric and electronic properties
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-(cyclopropylmethoxy)-1-phenylmethanamine |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-12-13-9-11-6-7-11/h1-5,11-12H,6-9H2 |
Clé InChI |
CVAQGGJQZKAOIR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CONCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12086464.png)
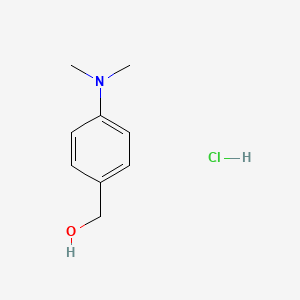
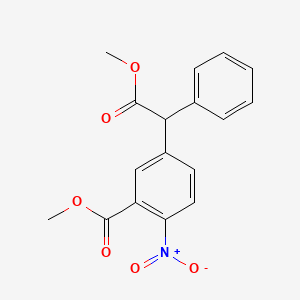
![3-[(Phenylsulfanyl)methyl]benzoic acid](/img/structure/B12086499.png)
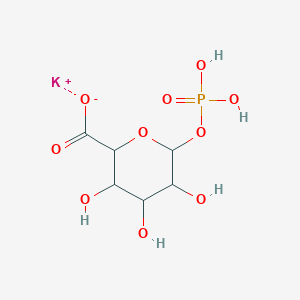
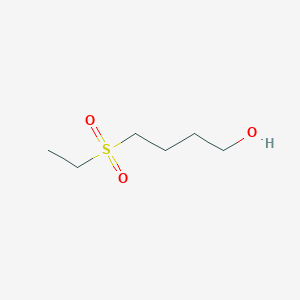

![(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12086516.png)

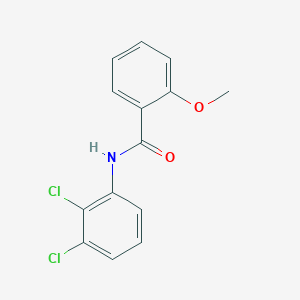
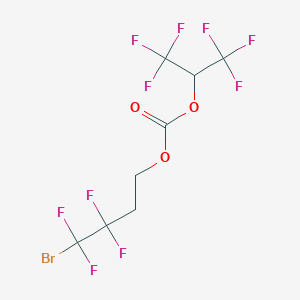
![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)

